molecular formula C16H14ClN3O4S B2751348 4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide CAS No. 880139-18-4

4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide

Cat. No.: B2751348
CAS No.: 880139-18-4
M. Wt: 379.82
InChI Key: LRWMJBZYKUZIPO-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide is a specialized sulfonamide derivative developed for antiviral research, particularly in the study of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). This compound features a strategic molecular design incorporating an indole moiety linked to a chloro-nitrobenzenesulfonamide group through an ethyl chain, creating a potential pharmacophore that may target the NNRTI binding pocket of HIV-1 reverse transcriptase. The structural architecture of this benzenesulfonamide-indole hybrid is engineered to explore the entrance channel of the non-nucleoside inhibitors binding pocket, a solvent-accessible hydrophilic region surrounded by residues L100, E138, and V179. Sulfonamide-containing compounds have demonstrated significant potential in HIV research by enabling multiple hydrogen bond interactions with residues in the binding pocket, potentially enhancing binding affinity and improving physicochemical properties including solubility. Recent studies on structurally related indolylarylsulfone derivatives bearing sulfonamide substituents have shown exceptional inhibitory activity against wild-type HIV-1 (EC₅₀ = 0.007 μmol/L) and various clinically relevant mutant strains (L100I, E138K, Y181C), along with significantly reduced cytotoxicity profiles (CC₅₀ > 200 μmol/L) compared to earlier generation inhibitors . This compound is provided exclusively for research applications, including: mechanism of action studies for HIV-1 reverse transcriptase inhibition; structure-activity relationship investigations of sulfonamide-based NNRTIs; cytotoxicity profiling in cell-based assays; and molecular docking studies to characterize ligand-protein interactions. The product is intended for use by qualified researchers in controlled laboratory settings only. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Proper safety protocols including the use of personal protective equipment and appropriate laboratory ventilation are required during handling. Researchers should consult safety data sheets and implement compound-specific handling procedures prior to use.

Properties

IUPAC Name

4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4S/c17-14-6-5-12(9-16(14)20(21)22)25(23,24)19-8-7-11-10-18-15-4-2-1-3-13(11)15/h1-6,9-10,18-19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWMJBZYKUZIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The indole moiety is known for its biological activity, and the sulfonamide group is a common pharmacophore in many drugs. This compound may exhibit antimicrobial, anticancer, or anti-inflammatory properties .

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide is not fully understood, but it is believed to interact with various molecular targets due to its structural features. The indole ring can interact with biological receptors, while the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include:

  • Substituents on the benzene ring : Position and type of electron-withdrawing groups (e.g., nitro, chloro, trifluoromethyl).
  • Indole modifications : Halogenation (Br, Cl), alkylation, or functional group additions.
  • Sulfonamide nitrogen substituents : Alkyl chains, cyclohexyl groups, or heterocycles.
Table 1: Comparative Structural and Physicochemical Data
Compound Name (CAS/ID) Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound (50626-41-0) C₁₆H₁₅ClN₂O₄S 334.82 3-nitro, 4-chloro on benzene; indol-3-yl-ethyl High lipophilicity (logP ~3.5 estimated)
4-Chloro-N-(tert-butyl)-3-nitrobenzenesulfonamide (CAS: N/A) C₁₀H₁₂ClN₂O₄S 291.73 tert-butyl on sulfonamide nitrogen Higher solubility due to bulky alkyl group; synthesis yield: 92%
4-Chloro-N-[2,2,2-trichloro-1-(1-methylindol-3-yl)ethyl]benzenesulfonamide (C172002) C₁₇H₁₄Cl₄N₂O₂S 452.20 Trichloroethyl, methylindole Extreme lipophilicity (Cl-rich); >95% purity
3-Chloro-4-methyl-N-[2-(2-methylindol-3-yl)ethyl]benzenesulfonamide (851170-84-8) C₁₈H₁₉ClN₂O₂S 362.87 3-chloro-4-methyl benzene; 2-methylindole Steric hindrance from methyl groups may reduce metabolic clearance
N-{2-[7-Bromo-2-(pent-4-yn-1-yl)-1H-indol-3-yl]ethyl}-4-chlorobenzenesulfonamide (4g) C₂₁H₁₉BrClN₂O₂S 485.82 Bromo, pentynyl on indole Enhanced rigidity from alkyne; IR: ν 3290 cm⁻¹ (N-H)

Biological Activity

4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide is a complex organic compound that combines indole and sulfonamide functional groups. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. The unique structural features of this compound suggest diverse mechanisms of action and therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : 4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide
  • Molecular Formula : C16H14ClN3O4S
  • Molecular Weight : 379.8 g/mol

The compound features a chloro group, a nitro group, and a sulfonamide moiety, which are known to influence its reactivity and biological activity.

The biological activity of 4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, which can prevent the catalysis of essential biochemical reactions.
  • Cell Signaling Modulation : It influences key cellular signaling pathways that regulate growth, apoptosis, and metabolic processes.
  • Gene Expression Alteration : The compound can modulate the expression of genes involved in various metabolic pathways, leading to significant changes in cellular function.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism involves binding affinity to DNA gyrase, which is critical for bacterial DNA replication.

Anticancer Potential

Studies have suggested that 4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide may induce apoptosis in cancer cell lines. This effect is likely mediated through the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

StudyFocusFindings
Study 1Antibacterial ActivityShowed significant inhibition against E. coli and S. aureus; mechanism linked to DNA gyrase binding.
Study 2Anticancer ActivityInduced apoptosis in various cancer cell lines; influenced cell survival signaling pathways.

Research Findings Summary

The following key findings summarize the biological activity of 4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide:

  • Enzyme Interaction : Inhibits specific enzymes related to metabolic pathways.
  • Cellular Effects : Alters gene expression and modulates cell signaling pathways.
  • Therapeutic Potential : Exhibits antibacterial and anticancer properties, suggesting its utility as a therapeutic agent.

Q & A

Q. What are the established synthetic routes for 4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling a sulfonyl chloride derivative with an indole-containing amine. For example:

  • Step 1 : Preparation of 3-nitro-4-chlorobenzenesulfonyl chloride from chlorination and nitration of benzenesulfonyl precursors.
  • Step 2 : Reaction with 2-(1H-indol-3-yl)ethylamine under basic conditions (e.g., sodium carbonate, pH 9–10) to form the sulfonamide bond.
    Yield optimization requires precise control of stoichiometry, temperature (often 0–25°C), and solvent polarity (e.g., dichloromethane or THF). Evidence from analogous sulfonamide syntheses shows yields ranging from 62% to 99% depending on purification methods .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the sulfonamide linkage (δ ~7.5–8.5 ppm for aromatic protons) and indole moiety (δ ~10.5 ppm for NH). 15N^{15}N NMR may resolve nitro group signals .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z ~410).
  • X-ray Crystallography : Used to resolve crystal packing and confirm stereochemistry in structurally related sulfonamides .

Q. What are the solubility and stability considerations for this compound in experimental workflows?

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Stability tests in DMSO at 25°C show no degradation over 48 hours under inert atmospheres .
  • Light Sensitivity : Nitro groups may undergo photodegradation; storage in amber vials at –20°C is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or synthetic yields across studies?

  • Case Study : Discrepancies in 1H^1H NMR shifts (e.g., indole NH signals) may arise from solvent effects or hydrogen bonding. Comparative analysis using deuterated DMSO vs. CDCl3_3 can clarify such variations .
  • Yield Optimization : Low yields (e.g., <70%) may result from competing side reactions (e.g., sulfonation at alternate positions). Microwave-assisted synthesis or catalyst screening (e.g., DMAP) improves efficiency .

Q. What computational methods are suitable for predicting the bioactivity of this compound?

  • Molecular Docking : Dock into target proteins (e.g., cyclooxygenase-2 or kinase domains) using AutoDock Vina or Schrödinger Suite. The nitro group’s electron-withdrawing effects enhance binding affinity in hydrophobic pockets .
  • QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methoxy) with antibacterial or anticancer activity using datasets from PubChem or ChEMBL .

Q. How does the compound’s structure influence its reactivity in downstream derivatization?

  • Nitro Group Reduction : Catalytic hydrogenation (H2_2/Pd-C) converts the nitro group to an amine, enabling peptide coupling or Schiff base formation .
  • Indole Functionalization : Electrophilic substitution at the indole C5 position (e.g., bromination) can enhance interactions with biological targets .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

  • Co-crystallization : Use of co-formers (e.g., succinic acid) improves crystal lattice stability.
  • Temperature Gradients : Slow cooling from 60°C to 4°C in ethanol/water mixtures promotes single-crystal growth .

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